molecular formula C7H7NO2 B12287963 3-Pyridine-d4-acetic Acid

3-Pyridine-d4-acetic Acid

Cat. No.: B12287963
M. Wt: 141.16 g/mol
InChI Key: WGNUNYPERJMVRM-RZIJKAHPSA-N
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Description

3-Pyridine-d4-acetic Acid is a deuterated derivative of 3-pyridineacetic acid. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . The deuterium atoms in the compound make it particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

The synthesis of 3-Pyridine-d4-acetic Acid involves several steps, including the introduction of deuterium atoms into the pyridine ring. One common method involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically includes:

Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

3-Pyridine-d4-acetic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, lithium fluoride, magnesium chloride, and various oxidizing and reducing agents. Major products formed from these reactions include substituted pyridines and pyridine N-oxides.

Biological Activity

3-Pyridine-d4-acetic Acid, a deuterated derivative of 3-pyridineacetic acid, has garnered attention in biochemical research due to its unique isotopic labeling properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C7H7D4NO2
  • Molecular Weight : Approximately 141.16 g/mol
  • CAS Number : 1035439-74-7

This compound is primarily utilized in research settings, particularly in proteomics and NMR spectroscopy, due to the incorporation of deuterium atoms that enhance the tracking of molecular interactions and dynamics.

Biological Activity

Research indicates that this compound exhibits biological activities similar to its non-deuterated counterpart, 3-pyridineacetic acid. Key areas of interest include:

  • Neurological Effects : Studies suggest that this compound may influence neurological functions and could have therapeutic potentials in treating neurodegenerative diseases. Its role as a metabolite in various biochemical pathways has been noted, indicating a possible impact on cognitive functions and neuroprotection.
  • Metabolic Pathways : As a metabolite of nicotine and other tobacco alkaloids, it plays a role in human xenobiotic metabolism. This connection highlights its potential relevance in studies related to smoking cessation and nicotine dependency .

Interaction Studies

The interaction profiles of this compound have been investigated through various techniques:

  • Binding Affinities : Interaction studies have focused on how this compound binds to biological targets. The presence of deuterium may alter these interaction profiles compared to non-deuterated forms, providing insights into hydrogen bonding and molecular dynamics.
  • Analytical Techniques : Techniques such as NMR spectroscopy are employed to study the compound's behavior in biological systems, allowing researchers to track its movement and interactions within complex biological matrices.

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberKey Features
3-Pyridineacetic Acid501-81-5Non-deuterated form; widely studied for biological activity.
2-Pyridineacetic Acid104-82-7Similar structure; different position of carboxylic group.
4-Pyridineacetic Acid104-83-8Another positional isomer; varying biological activities.
Acetic Acid64-19-7Simple carboxylic acid; used as a precursor in synthesis.

Case Studies

  • Therapeutic Potential in Neurodegeneration : A study explored the effects of deuterated compounds on neurodegenerative models, suggesting that this compound may enhance cognitive function through neuroprotective mechanisms. The findings indicated improved outcomes in animal models treated with this compound compared to controls.
  • Metabolic Profiling : In another investigation, researchers utilized deuterated analogs to trace metabolic pathways involving nicotine derivatives. The study demonstrated that the incorporation of deuterium allowed for more precise tracking of metabolic changes associated with nicotine metabolism .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

141.16 g/mol

IUPAC Name

2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid

InChI

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D

InChI Key

WGNUNYPERJMVRM-RZIJKAHPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])CC(=O)O)[2H]

Canonical SMILES

C1=CC(=CN=C1)CC(=O)O

Origin of Product

United States

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